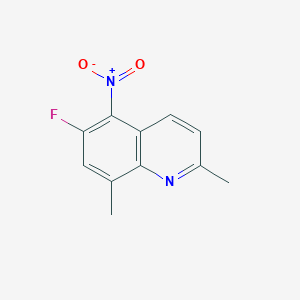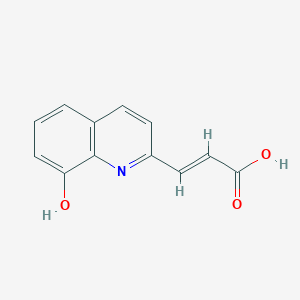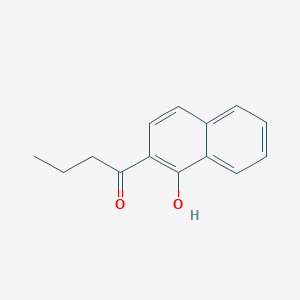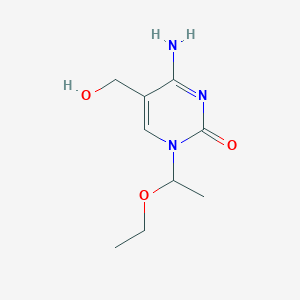
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2O It is characterized by the presence of a chloro group at the fourth position and a pyridin-3-ylmethoxy group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 3-pyridinemethanol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyridin-3-ylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-3-ylmethoxy moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine
- 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
- 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Uniqueness
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is unique due to the specific positioning of the chloro group and the pyridin-3-ylmethoxy moiety, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1346707-79-6 |
|---|---|
Formule moléculaire |
C11H9ClN2O |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
4-chloro-2-(pyridin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
Clé InChI |
XGWVTNZZIAPNFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)COC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



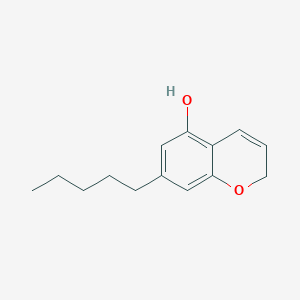
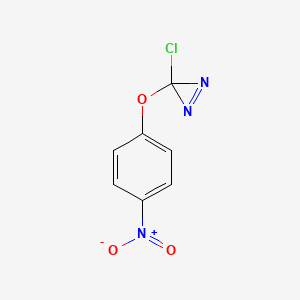
![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
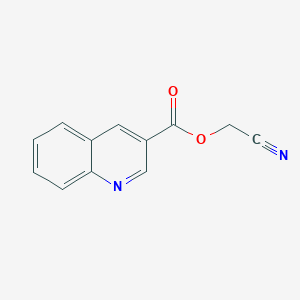

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)
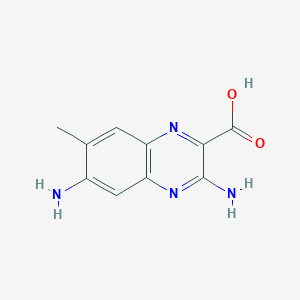
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
